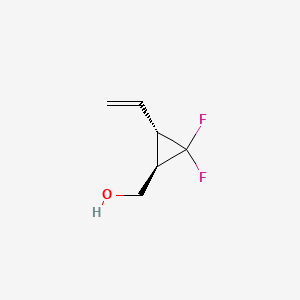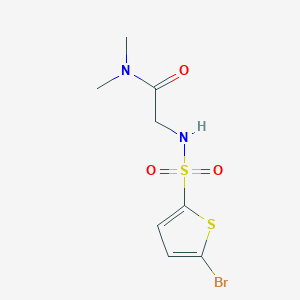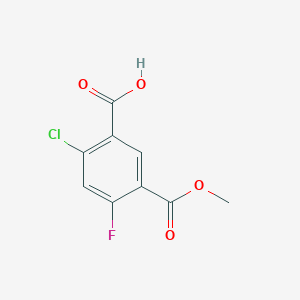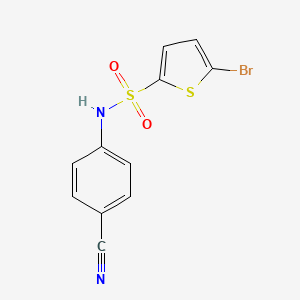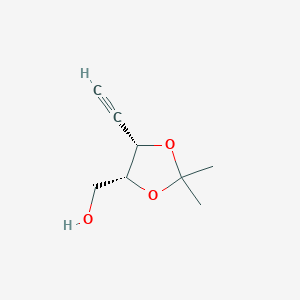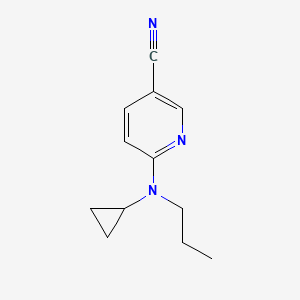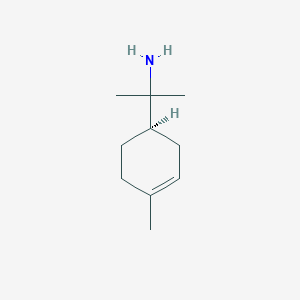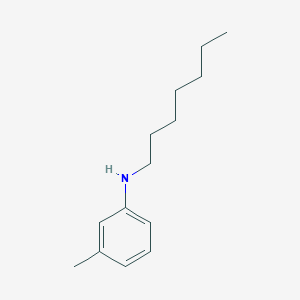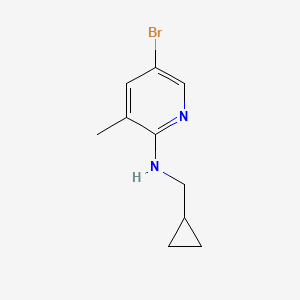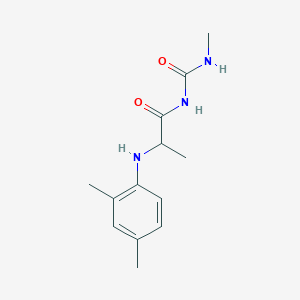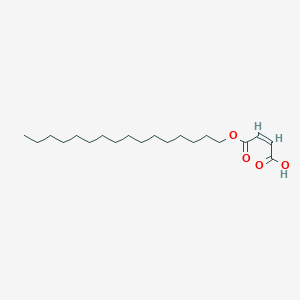
Hexadecyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl hydrogen maleate is an organic compound with the molecular formula C20H36O4. It is also known by its IUPAC name, (2Z)-4-(Hexadecyloxy)-4-oxo-2-butenoic acid . This compound is classified as a mono-constituent substance and is primarily used in various industrial applications .
Preparation Methods
Hexadecyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with hexadecanol. The reaction typically involves heating maleic anhydride with hexadecanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester . The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Hexadecyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexadecyl hydrogen maleate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: It is employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hexadecyl hydrogen maleate involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Hexadecyl hydrogen maleate can be compared with other similar compounds such as:
Hexadecyl maleate: Similar in structure but lacks the hydrogen atom on the maleate group.
Octadecyl hydrogen maleate: Similar but with an octadecyl group instead of a hexadecyl group.
Dodecyl hydrogen maleate: Similar but with a dodecyl group instead of a hexadecyl group. This compound is unique due to its specific chain length and functional groups, which confer distinct properties and applications
Properties
CAS No. |
2944-06-1 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(Z)-4-hexadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22/h16-17H,2-15,18H2,1H3,(H,21,22)/b17-16- |
InChI Key |
YXIQOXQGELPIFQ-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


